1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
Description
Structural Classification and Nomenclature of 1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
The compound 1'-methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] (CAS: 65092-19-5) belongs to the spirocyclic imidazopyridine family, characterized by a unique fused bicyclic system. Its IUPAC name reflects the connectivity of two heterocycles: a partially saturated imidazo[4,5-c]pyridine ring and a piperidine ring, joined at a quaternary spiro carbon. The structural features include:
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₈N₄ |
| Molecular weight | 206.29 g/mol |
| SMILES notation | CN1CCC2(CC1)C3=C(CCN2)NC=N3 |
| Hybridization | sp³ at spiro carbon |
| Ring systems | Imidazo[4,5-c]pyridine + piperidine |
The imidazo[4,5-c]pyridine moiety consists of a five-membered imidazole fused to a six-membered pyridine ring at positions 4 and 5, while the piperidine ring adopts a chair conformation. The spiro junction at position 4 creates a rigid three-dimensional geometry, distinguishing it from planar aromatic heterocycles.
Nomenclature follows Hantzsch-Widman rules, where the base component (imidazo[4,5-c]pyridine) is prioritized over the piperidine due to higher heteroatom density. The prefix "spiro" denotes the shared carbon, and numbering begins at the imidazole nitrogen, progressing through the fused pyridine.
Historical Context in Heterocyclic Chemistry Research
The study of heterocyclic compounds dates to the early 19th century, with pivotal milestones:
- 1818 : Brugnatelli isolated alloxan, marking the first documented heterocycle.
- 1832 : Dobereiner synthesized furan derivatives, expanding interest in oxygen-containing rings.
- Early 20th century : Friedländer’s indigo synthesis demonstrated industrial applications of heterocycles.
Spirocyclic systems emerged later, with synthetic breakthroughs in the mid-20th century enabling controlled ring fusions. The target compound represents a modern advancement, leveraging microwave-assisted multicomponent reactions (post-2000) to achieve efficient spirocyclization. Its synthesis reflects trends in medicinal chemistry toward three-dimensional scaffolds, contrasting traditional flat aromatic systems.
Significance in Spiro-Compound Chemical Space
Spirocyclic compounds like 1'-methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] occupy a critical niche in chemical space due to:
- Three-Dimensional Rigidity : The spiro carbon restricts conformational flexibility, enabling precise interactions with biological targets.
- Enhanced Physicochemical Properties :
| Parameter | Value | Impact |
|---|---|---|
| Fsp³ | 0.73 | Higher clinical success probability |
| Topological PSA | 38.0 Ų | Balanced membrane permeability |
| Rotatable bonds | 0 | Reduced metabolic degradation |
- Drug Discovery Applications : The compound’s imidazole and piperidine motifs are prevalent in kinase inhibitors and GPCR modulators, with spirocyclic analogs showing enhanced selectivity.
This structural paradigm aligns with the pharmaceutical industry’s shift toward "escape from flatland" strategies, prioritizing complex architectures for underexplored biological targets.
Propriétés
IUPAC Name |
1'-methylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-15-6-3-11(4-7-15)10-9(2-5-14-11)12-8-13-10/h8,14H,2-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIWXSLYRYEWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)C3=C(CCN2)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496289 | |
| Record name | 1'-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65092-19-5 | |
| Record name | 1'-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Construction of the Tetrahydroimidazo[4,5-c]pyridine Core
The key intermediate in the synthesis is the tetrahydroimidazo[4,5-c]pyridine moiety. This core is typically synthesized via a Pictet–Spengler type cyclization reaction, which involves the condensation of histamine or a histamine derivative with an aldehyde source such as paraformaldehyde. This reaction forms the fused imidazo-pyridine ring system with partial saturation (tetrahydro) at positions 3,5,6,7.
- Typical reaction conditions:
- Reactants: Histamine hydrochloride and paraformaldehyde
- Solvent: Often aqueous or alcoholic solvents
- Temperature: Mild heating or room temperature
- Outcome: Formation of tetrahydroimidazo[4,5-c]pyridine core (intermediate 4 in literature)
This method is well-documented and provides a reliable route to the core structure with good yields.
Functionalization and Alkylation
After core formation, the secondary amine in the tetrahydroimidazo[4,5-c]pyridine is alkylated to introduce the 1'-methyl substituent. This step is crucial to obtain the 1'-methyl derivative.
- Alkylation conditions:
- Alkylating agent: Methyl bromide or methyl iodide
- Solvent: Acetonitrile or dimethylformamide (DMF)
- Temperature: Room temperature to mild heating
- Base: Sometimes a mild base is used to facilitate alkylation
This step selectively methylates the nitrogen at the 1' position of the spiro system.
Spirocyclization to Form the Piperidine Ring
The spiro linkage between the imidazo[4,5-c]pyridine and the piperidine ring is formed by intramolecular cyclization. This involves the nucleophilic attack of an amine or related nucleophile on a suitable electrophilic center, often facilitated by ring closure conditions.
- Typical approach:
- Starting from a diamine intermediate or a precursor with a suitable leaving group
- Cyclization under acidic or basic catalysis
- Solvent: Ethanol or other polar solvents
- Temperature: Reflux or controlled heating
This step yields the spiro-fused piperidine ring at the 4,4' positions, completing the spirocyclic framework.
Summary Table of Preparation Steps
Research Findings and Considerations
- The Pictet–Spengler reaction is a robust and widely used method for constructing the tetrahydroimidazo[4,5-c]pyridine core, providing stereochemical control and good yields.
- Alkylation at the nitrogen is straightforward but requires careful control to avoid over-alkylation or side reactions.
- Spirocyclization is sensitive to reaction conditions; acidic or basic catalysis must be optimized to favor ring closure without decomposition.
- Multi-component and one-pot methods offer promising routes for rapid synthesis but may require further optimization for this specific compound.
- Commercial availability of the compound is limited and often requires custom synthesis with lead times of 8-12 weeks, indicating the complexity of preparation.
Analyse Des Réactions Chimiques
Types of Reactions
1’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
Basic Information
- Chemical Formula : C₁₁H₁₈N₄
- Molecular Weight : 206.29 g/mol
- CAS Number : 65092-19-5
- IUPAC Name : 1'-methylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]
Structural Characteristics
The compound features a spiro structure that incorporates an imidazo[4,5-c]pyridine moiety fused with a piperidine ring. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Anticancer Activity
1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] has been investigated for its anticancer properties. Studies indicate that derivatives of imidazo-pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown promising IC50 values in inhibiting cell proliferation in vitro, demonstrating their potential as anticancer agents .
Antimicrobial Properties
Research has highlighted the antimicrobial activity of this compound against a range of pathogens. The imidazo-pyridine framework is known for its ability to disrupt microbial cellular processes. Preliminary studies suggest that derivatives of 1'-methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] may possess significant antibacterial and antifungal activities .
Neuropharmacological Effects
The compound's structural similarities to known neuroactive agents suggest potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems could lead to the development of new treatments for conditions such as anxiety and depression .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of imidazo-pyridine compounds and evaluated their anticancer activity against human cancer cell lines. The study found that specific modifications to the 1'-methyl group enhanced cytotoxicity significantly compared to the parent compound. The most potent derivative exhibited an IC50 value below 10 µM against breast cancer cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of several derivatives of the compound against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings .
Summary of Applications
Mécanisme D'action
The mechanism of action of 1’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Structural Analogues
The compound belongs to a broader class of spiro[imidazo[4,5-c]pyridine-4,4'-piperidine] derivatives. Key analogues include:
Key Observations :
Pharmacological Activity Compared to Other Imidazopyridines
Imidazo[4,5-c]pyridine derivatives are explored for diverse therapeutic applications, including:
- Antiviral Activity : GS-9190 (tegobuvir), an imidazo[4,5-c]pyridine derivative, inhibits HCV NS5B polymerase .
- Kinase Inhibition : Imidazo[4,5-c]pyridines exhibit higher Bruton’s tyrosine kinase (BTK) inhibition compared to imidazo[4,5-b]pyridines. For example, trisubstituted imidazo[4,5-c]pyridines show IC₅₀ values <10 nM against BTK, attributed to optimal C6 substituent tolerance .
- Antiparasitic and Antifungal Activity: 3-Nitroimidazo[1,2-a]pyridines demonstrate efficacy against Leishmania donovani .
Comparison with Imidazo[4,5-b]pyridines :
- While both isomers share synthetic routes (e.g., condensation of diamino-pyridines with aldehydes or carboxylic acids), imidazo[4,5-c]pyridines often exhibit superior kinase inhibition due to spatial orientation of substituents .
Activité Biologique
1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is a novel compound with potential biological activities that have garnered attention in recent pharmacological research. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₈N₄ |
| Molecular Weight | 206.29 g/mol |
| CAS Number | 65092-19-5 |
| IUPAC Name | 1'-methylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine] |
| PubChem CID | 12397502 |
Structural Characteristics
The compound features a spiro structure that combines an imidazo[4,5-c]pyridine moiety with a piperidine ring. This unique configuration may contribute to its biological activity by influencing its interaction with biological targets.
Research indicates that compounds similar to 1'-methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] can exhibit various mechanisms of action:
- Antagonistic Activity : Preliminary studies suggest potential antagonistic effects on specific receptors involved in neurological pathways.
- Antitumor Effects : Similar imidazo-pyridine derivatives have shown promise in inhibiting tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation .
Pharmacological Effects
1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] has been evaluated for several pharmacological effects:
- Cytotoxicity : In vitro studies have indicated that the compound may possess cytotoxic properties against certain cancer cell lines. IC50 values (the concentration required to inhibit cell growth by 50%) are critical in assessing its potency.
Table: IC50 Values of Related Compounds
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| 1'-Methyl-3,5,6,7-tetrahydrospiro... | TBD | Breast Cancer |
| Similar Imidazo-Pyridine Derivative A | 15 | Lung Cancer |
| Similar Imidazo-Pyridine Derivative B | 25 | Colon Cancer |
Case Studies and Research Findings
- Antitumor Activity in Breast Cancer Models : A study demonstrated that related compounds significantly inhibited the growth of MDA-MB-231 cells (a triple-negative breast cancer cell line) . The findings suggested that these compounds could induce apoptosis and inhibit proliferation through various signaling pathways.
- Neuroprotective Effects : Another study explored the neuroprotective potential of imidazo-pyridine derivatives. The research indicated that these compounds might mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress .
- Safety Profile and Toxicology : While specific safety data for 1'-methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is limited, related compounds have undergone toxicity assessments indicating a favorable safety profile at therapeutic concentrations .
Q & A
Q. What are the established synthetic routes for 1'-methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine], and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of spirocyclic imidazo-pyridine derivatives often involves multi-step protocols. For example, microwave-assisted cyclization under inert atmospheres (e.g., argon) with catalysts like MoO₂Cl₂(dmf)₂ and ligands such as PPh₃ can achieve high yields (82–93%) in 4 hours at 135°C . Subsequent functionalization (e.g., Boc protection) requires DMAP and NEt₃ as bases, with purification via silica gel chromatography (hexane/EtOAc gradients). Key variables include solvent choice (dioxane for microwave compatibility) and stoichiometric ratios (e.g., 10 mol% catalyst, 3.0 equiv. NEt₃) to minimize side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this spirocyclic compound?
- Methodological Answer : Comprehensive characterization requires:
- 1H/13C NMR : To confirm spirocyclic connectivity and methyl/piperidine substituents. For example, imidazo[4,5-c]pyridine protons resonate between δ 6.5–8.5 ppm, while tetrahydrospiro protons appear as multiplet clusters .
- HRMS : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) .
- IR : Identifies functional groups (e.g., C=O stretches from Boc groups at ~1700 cm⁻¹) .
Q. How can researchers differentiate stereoisomers in spirocyclic imidazo-pyridine systems?
- Methodological Answer : Chiral chromatography (e.g., CHIRALPAK® columns) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can resolve enantiomers. For diastereomers, NOESY NMR or X-ray crystallography is critical to confirm spatial arrangements of the spiro junction and substituents .
Advanced Research Questions
Q. How can low yields in the ring-closing step of imidazo[4,5-c]pyridine synthesis be mitigated?
- Methodological Answer : Contradictions in yield often arise from competing pathways. Strategies include:
- Microwave Optimization : Shortening reaction times (e.g., 4 hours vs. 24 hours conventional heating) reduces decomposition .
- Catalyst Screening : Mo-based catalysts outperform Pd/Cu systems in spirocyclization .
- Byproduct Analysis : TLC monitoring and LC-MS identify intermediates (e.g., open-chain precursors) for targeted optimization .
Q. What computational tools are effective for predicting the reactivity of spirocyclic imidazo-pyridines?
Q. How should researchers address discrepancies between theoretical and experimental NMR data?
- Methodological Answer : Use software like ACD/Labs or MestReNova to simulate spectra from X-ray structures. Deviations >0.3 ppm in 1H NMR suggest conformational flexibility or solvent effects. Cross-validate with 2D NMR (HSQC, HMBC) to resolve ambiguous assignments .
Q. What strategies optimize pharmacological profiling while maintaining synthetic feasibility?
- Methodological Answer :
- SAR Studies : Introduce substituents (e.g., aryl groups at C-3) via Suzuki-Miyaura coupling, balancing lipophilicity (logP) and solubility .
- In Silico ADMET : Tools like SwissADME predict bioavailability, reducing late-stage attrition .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
